Home > Products > Screening Compounds P43639 > N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide
N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide -

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide

Catalog Number: EVT-5465495
CAS Number:
Molecular Formula: C20H19N5O
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

  • Compound Description: This compound is a potent and selective FLT3 inhibitor. [] It displays significant inhibitory activity against the FLT3-ITD mutant, a key target in acute myeloid leukemia (AML) treatment. [] The compound exhibits good selectivity over c-KIT kinase and demonstrates potent inhibition against acquired resistance mutations. [] In vitro studies showed strong inhibition of FLT3-mediated signaling pathways, induction of apoptosis, and cell cycle arrest. [] It also exhibited good bioavailability and significant tumor growth suppression in vivo without apparent toxicity. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors. [] Several compounds demonstrated effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. [] Compound 7d within this series displayed the most potent activity, inducing cell apoptosis, arresting cells in the G2/M phase, and inhibiting tubulin polymerization. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. [] A highly sensitive UPLC-QDa method was developed to quantify its trace levels. []

2-propyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carbo

  • Compound Description: This compound is a potent and selective angiotensin II (AII) receptor antagonist. [] This compound showed excellent potency in both in vitro and in vivo studies and exhibited good selectivity for the AT1 receptor over the AT2 receptor. [] It effectively inhibited AII-induced responses and demonstrated sustained antihypertensive activity in animal models. []

trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones

  • Compound Description: This series of compounds, along with their corresponding dihydroxy acids, are inhibitors of HMG-CoA reductase. [] These compounds were designed to explore structure-activity relationships and improve inhibitory potency. [] Introduction of specific substituents in the pyrrole ring led to a significant increase in inhibitory activity. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials. [] It exhibits strong antitumor effects in a xenograft model and demonstrates favorable pharmacological properties. []

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4)

  • Compound Description: D2AAK4 is a multi-target ligand that interacts with aminergic G protein-coupled receptors (GPCRs). [] It exhibits an atypical antipsychotic profile with low off-target affinity. [] This compound forms key interactions with the conserved Asp 3.32 residue of aminergic GPCRs. [] D2AAK4 displays various behavioral effects in animal models, including decreased amphetamine-induced hyperactivity, improved memory consolidation, and anxiogenic properties. []

N-[3-alkoxyand 3-(1H-pyrrol-1-yl)-2-thienyl]imidothiocarbamates

  • Compound Description: This series of novel heterocyclic compounds was synthesized from heterosubstituted allenes and isothiocyanates. [] Their fragmentation patterns under electron impact and chemical ionization conditions were studied using mass spectrometry. []

2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide Derivatives

  • Compound Description: This series of compounds was synthesized as indibulin analogues and evaluated for their anticancer activity. [] These compounds demonstrated anti-proliferative effects against various cancer cell lines, with compound 4a exhibiting good activity against MCF-7 cells and low toxicity toward normal cells. [] Mechanistic studies revealed apoptosis induction and caspase 3 activation. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor. [] It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents with good potency and selectivity. [] In rodent models, A-867744 demonstrated a favorable pharmacokinetic profile and normalized sensory gating deficits. []

1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone (4a-4j)

  • Compound Description: This series of compounds was synthesized as potential antibacterial agents and evaluated for their activity against bacterial strains. [] Their structures were confirmed using spectroscopic techniques. []

[2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antimycobacterial activities. [] Compound 8 displayed potent antimycobacterial activity, comparable to ciprofloxacin. []

N-(2,5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride ([2-13C]methyl MDL-899)

  • Compound Description: This compound is a novel antihypertensive agent synthesized for metabolic studies. [] It incorporates a 13C isotope label for tracking its metabolic fate. []

trans-β-lactams from 2-(1H-Pyrrol-1-yl)-1-propen-1-one

  • Compound Description: This class of compounds represents novel trans-β-lactams synthesized using 2-(1H-pyrrol-1-yl)-1-propen-1-one as a novel heteroarylketene. [] These compounds were prepared with high stereoselectivity. []

1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole

  • Compound Description: This compound is a newly synthesized indole derivative that exhibits significant cytotoxic potential against various leukemia cell lines. []

(Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides

  • Compound Description: This series of quinoline thiosemicarbazones, synthesized via microwave-assisted methods, exhibits potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. [] Several compounds demonstrated promising anti-Alzheimer's potential with low cytotoxicity. []

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine (A443654)

  • Compound Description: A443654 is a novel Akt inhibitor that exhibits potent proapoptotic activity in T-cell acute lymphoblastic leukemia (T-ALL) cells. [] It demonstrates synergistic effects with DNA-damaging agents and overcomes drug resistance mechanisms. []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

  • Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) with potent and long-lasting inhibitory action on gastric acid secretion. [] It demonstrates greater potency and duration of action compared to proton pump inhibitors. [] TAK-438 exhibits a unique mechanism of action, binding to the H+,K+-ATPase in a K+-competitive manner. []

tert-Butyl 2-(1H-benzimidazol-1-yl)acetate

  • Compound Description: This compound is a benzimidazole derivative. []

5-n-Butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichloridephenyl)-3H-1,2,4-triazol-3-one (1b)

  • Compound Description: Compound 1b is a new non-peptide angiotensin type 1 receptor antagonist with promising antihypertensive properties. [] Metabolic studies in rats identified several metabolites, including dihydroxylated, monohydroxylated, and monoglucuronide derivatives. [] The metabolic profile of 1b shows gender-specific differences. []

Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene Sulfonamides

  • Compound Description: This series of compounds was designed and synthesized to investigate the anti-inflammatory activity of tetrahydropyridine (THP) derivatives. [] SO2-substituted THPs showed efficacy in attenuating nitric oxide production in LPS-activated microglial cells. [] The most potent compound, 9i, also blocked iNOS and reduced the release of pro-inflammatory cytokines. []

Bis[2-(1H-benzotriazol-1-yl)-1H-benzimidazol-1-ido]diethanolcadmium

  • Compound Description: This cadmium complex features a distorted octahedral geometry around the central cadmium ion. [] The ligand coordinates through nitrogen atoms, and the complex molecules are connected via hydrogen bonding and π–π stacking interactions. []

2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives

  • Compound Description: This series of compounds was synthesized using phase-transfer catalysis and evaluated for their antimicrobial activity against various bacterial strains. [] These compounds exhibited significant antibacterial activity, and quantitative structure-activity relationship (QSAR) studies were conducted to correlate their molecular descriptors with biological activity. []

1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides

  • Compound Description: This series of pyrazole derivatives was synthesized and evaluated for their cannabinoid receptor affinity. [] Specific substitutions on the pyrazole ring led to selectivity towards either the CB1 or CB2 receptor subtypes. [] Compound 26 showed high selectivity for the CB1 receptor, while compound 30 exhibited potent CB1 agonistic activity. [] Molecular modeling studies provided insights into their binding modes and structure-activity relationships. []

N-(naphthalen-1-yl)propanamide derivatives

  • Compound Description: This series of N-(naphthalen-1-yl)propanamide derivatives was synthesized and evaluated for their antimicrobial activity against a panel of bacterial and fungal strains. [] Several compounds exhibited potent antifungal and antibacterial activities, highlighting their potential as lead compounds for developing novel antimicrobial agents. []

LAF237 [(S)-1-[(3-Hydroxy-1-adamantyl)ammo]acetyl-2-cyanopyrrolidine]

  • Compound Description: LAF237 is a dipeptidyl peptidase IV inhibitor that enhances GLP-1 activity, leading to improved pancreatic islet function. [] When combined with the AT1R antagonist valsartan, it exhibits additive beneficial effects on pancreatic β-cell structure and function in diabetic mice models. [] The combination therapy significantly increased β-cell area, enhanced proliferation, and reduced ROS-induced apoptosis and fibrosis. []

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 is an orally bioavailable inhibitor of the insulin-like growth factor-1 receptor kinase with potent in vivo antitumor activity. [] This compound was developed to address the limitations of its predecessor, BMS-536924, and exhibits improved ADME properties, a lower risk of drug-drug interactions, and efficacy in multiple xenograft models. []

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1h-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

  • Compound Description: BMS-585248 is a highly potent HIV-1 attachment inhibitor targeting the viral envelope protein gp120. [] It displays subnanomolar potency, favorable pharmacokinetic properties, and a good safety profile. [] Structural modifications around the core heterocycle led to improved potency and pharmacokinetic parameters compared to its predecessor, BMS-488043. []

1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole derivatives

  • Compound Description: This series of compounds was investigated for its antifungal activity against Candida albicans and Candida spp. [] They are structurally related to the antibiotic pyrrolnitrin and target cytochrome P450 14-alpha-lanosterol demethylase (P450(14DM)). [] Quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling were employed to understand their interactions with the target enzyme. [] The studies identified key pharmacophoric features, including an aromatic nitrogen and aromatic ring features, essential for antifungal activity. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and selective extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor currently in early clinical development. [] It targets the RAS/RAF/MEK/ERK signaling cascade, a crucial pathway involved in cancer cell growth and survival. [] GDC-0994 exhibits favorable pharmacological properties and represents a promising therapeutic agent for treating cancers with aberrant ERK signaling. []

1-Antipyryl-1H-pyrrol-2-ones

  • Compound Description: This class of compounds was synthesized through a reaction involving N-antipyryl substituted enamines and oxalyl chloride. [] The structure of the synthesized compounds was confirmed using various techniques, including X-ray diffraction analysis. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one Derivatives

  • Compound Description: This series of compounds was designed as potent and selective platelet-derived growth factor-beta receptor (PDGF-betaR) inhibitors. [] Compound 7d-9 exhibited exceptional potency and selectivity against PDGF-betaR, effectively blocking PDGF-induced signaling. [] Moreover, compound 7b-2 demonstrated potent inhibitory activity toward both PDGF- and VEGF-induced signaling. [] A new and efficient synthetic method for these derivatives was developed, and structure-activity relationship (SAR) studies were performed. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

  • Compound Description: This compound is a selective serotonin one F receptor agonist (SSOFRA) with high affinity for the 5-HT1F receptor and excellent selectivity over other 5-HT1 receptor subtypes. [] It is a promising candidate for treating migraine and has a favorable pharmacological profile. [] Carbon-14 labeled isotopomers were synthesized for quantitative whole-body autoradiography studies in rats. []
  • Compound Description: This study explores five new Co(II)-complexes synthesized from an asymmetric ligand, 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (H2ppc). [] These complexes exhibited varying dimensionality, ranging from zero-dimensional to three-dimensional structures, showcasing the diverse coordination modes of the ligand. [] Magnetic studies revealed antiferromagnetic coupling in complexes with Co2 units. []

Properties

Product Name

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-pyrrol-1-ylpropanamide

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C20H19N5O/c1-15(24-11-4-5-12-24)20(26)22-13-16-7-6-10-21-19(16)25-14-23-17-8-2-3-9-18(17)25/h2-12,14-15H,13H2,1H3,(H,22,26)

InChI Key

NOOYZDYZXXHVCM-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=C(N=CC=C1)N2C=NC3=CC=CC=C32)N4C=CC=C4

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)N2C=NC3=CC=CC=C32)N4C=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.